Benzeneethanimidamide
Overview
Description
Benzeneethanimidamide, also known as N-benzylacetamidine, is a chemical compound with the molecular formula C9H11N2. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneethanimidamide can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with acetic anhydride, followed by the addition of ammonium hydroxide. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of benzylamine with acetic acid in the presence of a catalyst, such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity. The product is then isolated through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Benzeneethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzeneethanamide using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form benzeneethanamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzeneethanamide.
Reduction: Benzeneethanamine.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Benzeneethanimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of benzeneethanimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound can bind to active sites of enzymes, blocking their activity and preventing the progression of biochemical reactions. This mechanism is particularly relevant in its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Benzeneethanamide: Similar in structure but lacks the amidine group.
Benzeneethanamine: Similar in structure but lacks the amidine group.
N-benzylacetamide: Similar in structure but has an amide group instead of an amidine group
Uniqueness: Benzeneethanimidamide is unique due to its amidine functional group, which imparts distinct chemical and biological properties. This functional group allows it to participate in specific reactions and interactions that are not possible with similar compounds lacking the amidine group .
Properties
IUPAC Name |
2-phenylethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCEQNHURODLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203586 | |
Record name | Benzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5504-24-5 | |
Record name | Benzeneethanimidamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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